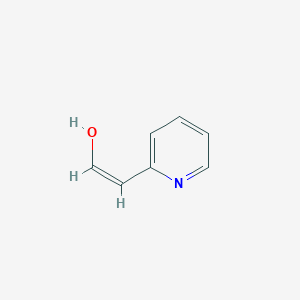
(Z)-2-(Pyridin-2-yl)ethenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(Pyridin-2-yl)ethenol: is an organic compound characterized by the presence of a pyridine ring attached to an ethenol group
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-(Pyridin-2-yl)ethenol involves the aldol condensation of pyridine-2-carbaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to favor the formation of the (Z)-isomer.
Grignard Reaction: Another approach involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: (Z)-2-(Pyridin-2-yl)ethenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (Z)-2-(Pyridin-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents such as halogens or organometallic compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.
Reduction: (Z)-2-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry:
Ligand Synthesis: (Z)-2-(Pyridin-2-yl)ethenol is used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Catalysis: Utilized in catalytic processes for the production of fine chemicals.
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or metal ions. The pyridine ring can coordinate with metal centers, while the ethenol group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
相似化合物的比较
(E)-2-(Pyridin-2-yl)ethenol: The (E)-isomer differs in the spatial arrangement of the ethenol group.
2-(Pyridin-2-yl)ethanol: Lacks the double bond present in (Z)-2-(Pyridin-2-yl)ethenol.
Pyridine-2-carbaldehyde: Precursor in the synthesis of this compound.
Uniqueness:
Structural Features: The (Z)-configuration imparts unique steric and electronic properties.
Reactivity: The presence of both the pyridine ring and the ethenol group allows for diverse chemical reactions and applications.
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
(Z)-2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4- |
InChI 键 |
AWHPVMOPHMGEGW-XQRVVYSFSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=C\O |
规范 SMILES |
C1=CC=NC(=C1)C=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
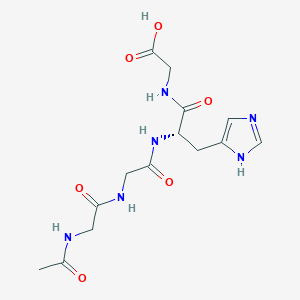
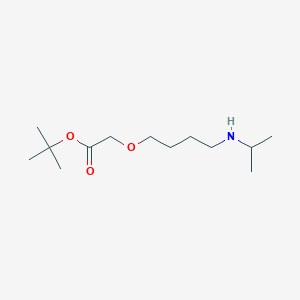
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)

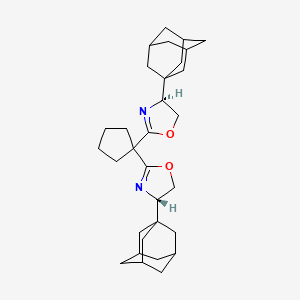
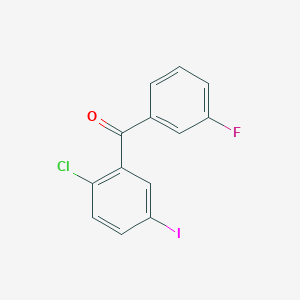
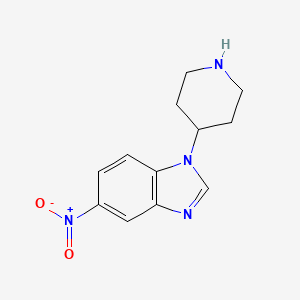

![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
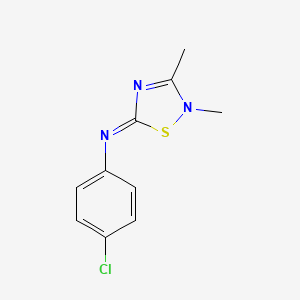
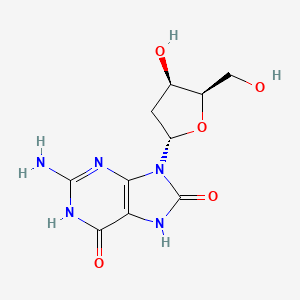
![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)
